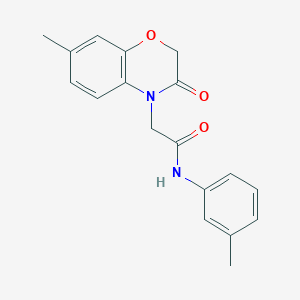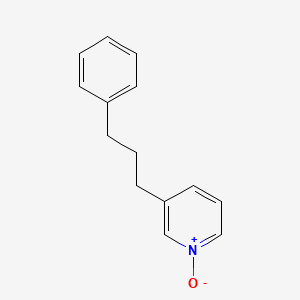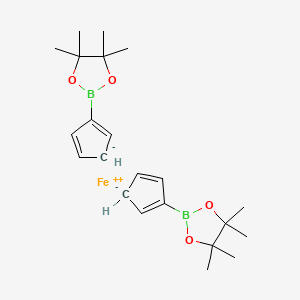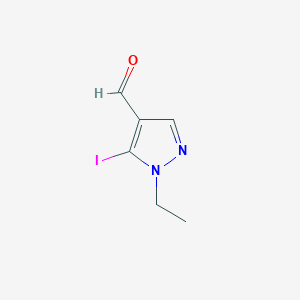
1-Ethyl-5-iodo-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-5-iodo-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound featuring a pyrazole ring substituted with an ethyl group at the 1-position, an iodine atom at the 5-position, and an aldehyde group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-iodo-1H-pyrazole-4-carbaldehyde typically involves the iodination of 1-ethyl-1H-pyrazole-4-carbaldehyde. A common method includes the use of iodine and ammonium hydroxide to introduce the iodine atom at the 5-position of the pyrazole ring . The reaction conditions often require careful control of temperature and pH to ensure selective iodination.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-5-iodo-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed:
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: 1-Ethyl-5-iodo-1H-pyrazole-4-carboxylic acid.
Reduction: 1-Ethyl-5-iodo-1H-pyrazole-4-methanol.
Applications De Recherche Scientifique
1-Ethyl-5-iodo-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mécanisme D'action
The mechanism of action of 1-Ethyl-5-iodo-1H-pyrazole-4-carbaldehyde largely depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The iodine atom may also play a role in modulating the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
1-Ethyl-1H-pyrazole-4-carbaldehyde: Lacks the iodine substitution, making it less reactive in certain substitution reactions.
1-Methyl-5-iodo-1H-pyrazole-4-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group, which may affect its steric and electronic properties.
1-Ethyl-3-iodo-1H-pyrazole-4-carbaldehyde: Iodine substitution at a different position, leading to different reactivity patterns.
Uniqueness: 1-Ethyl-5-iodo-1H-pyrazole-4-carbaldehyde is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and potential applications. The presence of both an iodine atom and an aldehyde group on the pyrazole ring provides a versatile platform for further functionalization and derivatization.
Propriétés
Formule moléculaire |
C6H7IN2O |
|---|---|
Poids moléculaire |
250.04 g/mol |
Nom IUPAC |
1-ethyl-5-iodopyrazole-4-carbaldehyde |
InChI |
InChI=1S/C6H7IN2O/c1-2-9-6(7)5(4-10)3-8-9/h3-4H,2H2,1H3 |
Clé InChI |
UVUPJLNNABJISX-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C=N1)C=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


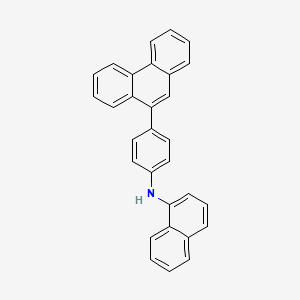
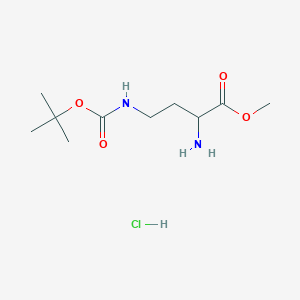
![2-(2,6-Difluorophenyl)-4-[1-(dimethylamino)-2-(1,2,4-triazol-1-yl)ethylidene]-1,3-oxazol-5-one](/img/structure/B12507038.png)
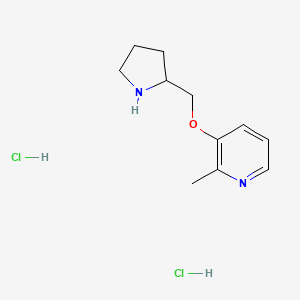
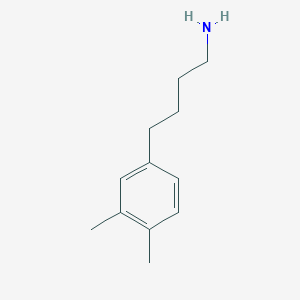
![2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12507058.png)

![N-(4-methoxybenzyl)-2-{[6-methyl-3-(2-methylpropyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12507068.png)


![1-[5-(Tert-butoxy)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12507095.png)
